molecular formula C9H13NO3 B12318183 Methyl 4-acetamidocyclopent-2-ene-1-carboxylate

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate

Cat. No.: B12318183
M. Wt: 183.20 g/mol
InChI Key: NEJBWENICROWTO-UHFFFAOYSA-N
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Description

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with an acetamido group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetamidocyclopent-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with acetic anhydride to form the acetamido derivative, followed by esterification with methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetamidocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the cyclopentene ring to a single bond, forming cyclopentane derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

    Reduction: Formation of methyl 4-acetamidocyclopentane-1-carboxylate.

    Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-acetamidocyclopent-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetamidocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclopentene ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the acetamido group.

    Methyl 4-aminocyclopent-2-ene-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.

Uniqueness: Methyl 4-acetamidocyclopent-2-ene-1-carboxylate is unique due to the presence of both the acetamido group and the cyclopentene ring, which confer specific chemical reactivity and potential biological activity not found in its analogs.

Properties

IUPAC Name

methyl 4-acetamidocyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(11)10-8-4-3-7(5-8)9(12)13-2/h3-4,7-8H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJBWENICROWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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